Erigeside I (CAS: 224824-74-2) is a specialized γ-pyranone caffeoyl glycoside isolated from Erigeron breviscapus, a critical raw material in the manufacturing of cardiovascular and cerebrovascular botanical formulations [1]. In industrial and analytical procurement, it serves as a high-value reference standard for multi-component quality control, particularly for Dengzhanxixin injections[2]. Unlike generic phenolic acids, Erigeside I possesses a unique 4-oxo-4H-pyran-3-yl moiety conjugated to a caffeoyl-glucopyranoside, making it a highly specific chemotaxonomic marker and a potent free radical scavenger [1]. Its primary procurement value lies in its required use for ultra-fast liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantification, online HPLC-ABTS/DPPH antioxidant screening, and precise pharmacokinetic profiling of complex botanical matrices [2].
Substituting Erigeside I with generic caffeoyl derivatives (e.g., chlorogenic acid) or primary flavonoids (e.g., scutellarin) fundamentally compromises analytical resolution and quality control in botanical drug manufacturing[1]. While scutellarin is the traditional primary marker for Erigeron extracts, modern regulatory and pharmacological standards require the simultaneous quantification of specific caffeoyl conjugates to accurately reflect the formulation's antioxidant capacity and full metabolic profile[2]. Generic substitutes lack the specific γ-pyranone moiety of Erigeside I, leading to retention time mismatches in UPLC-MS/MS, inaccurate chemotaxonomic identification, and an inability to track the exact pharmacokinetic pathways of Erigeron-specific phenolic acids in vivo [1]. Consequently, using generic standards results in incomplete quality assurance and fails to meet stringent multi-component regulatory guidelines [2].
In advanced quality control workflows for Dengzhanxixin injections, Erigeside I provides distinct baseline separation and precise MS/MS transition tracking, which is impossible to achieve using only the primary flavonoid marker [1]. Utilizing Erigeside I as a standard enables the simultaneous quantification of multiple bioactive constituents, capturing the critical phenolic acid fraction that single-marker assays miss [1].
| Evidence Dimension | Simultaneous quantification capacity in UPLC-MS/MS |
| Target Compound Data | Erigeside I acts as a distinct, non-overlapping quantitative standard for the caffeoyl glycoside fraction. |
| Comparator Or Baseline | Scutellarin (Flavonoid-only QC marker) |
| Quantified Difference | Achieves comprehensive multi-class profiling (flavonoids + phenolic acids) compared to the 0% phenolic acid coverage of single-marker Scutellarin assays. |
| Conditions | Ultra-fast liquid chromatography-tandem mass spectrometry of commercial botanical injections. |
Procuring Erigeside I is essential for manufacturers upgrading from single-marker to multi-component regulatory quality control of complex botanical injections.
Erigeside I demonstrates potent, quantifiable negative peaks in online HPLC-ABTS/DPPH coupled assays, directly correlating its specific chromatographic peak to antioxidant activity [1]. This allows researchers to isolate the exact radical scavenging contribution of the γ-pyranone caffeoyl glycoside fraction, rather than relying on the aggregate data of crude extracts[1].
| Evidence Dimension | Free radical scavenging identification |
| Target Compound Data | Erigeside I exhibits a direct, quantifiable radical scavenging peak in online post-column assays. |
| Comparator Or Baseline | Crude Erigeron breviscapus extract |
| Quantified Difference | Isolates the specific antioxidant contribution of the minor caffeoyl glycoside fraction, which is otherwise obscured by the >85% scutellarin content in crude mixtures. |
| Conditions | On-line HPLC coupled with ABTS/DPPH post-column assays and MS detection. |
Buyers developing high-throughput antioxidant screening platforms require pure Erigeside I to accurately calibrate online post-column derivatization systems.
Erigeside I allows for the precise tracking of its specific in vivo metabolism and clearance in neurological disease models, outperforming generic spectrophotometric assays that only measure total phenolic acids [1]. By using pure Erigeside I, researchers can determine exact molecular parameters (e.g., specific half-life and AUC) in plasma [1].
| Evidence Dimension | Pharmacokinetic tracking accuracy |
| Target Compound Data | Erigeside I allows precise UPLC-MS/MS tracking of its specific in vivo absorption and clearance. |
| Comparator Or Baseline | Total phenolic acid UV-Vis spectrophotometric assays |
| Quantified Difference | Provides exact molecular tracking versus the non-specific, aggregate absorption data of UV-Vis spectrophotometry. |
| Conditions | Pharmacokinetic profiling in sham and middle cerebral artery occlusion models. |
Procuring Erigeside I is critical for laboratories conducting rigorous pharmacokinetic and bioavailability studies that require exact molecular tracking rather than bulk class estimations.
Erigeside I is the required reference standard for UPLC-MS/MS multi-component quantification of Dengzhanxixin injections, ensuring compliance with advanced pharmacopeial standards that mandate the profiling of both flavonoids and caffeoyl conjugates [1].
Due to its validated performance in HPLC-ABTS/DPPH assays, Erigeside I is an ideal pure standard for calibrating post-column free radical scavenging detection systems in natural product research [2].
Erigeside I serves as a critical analytical marker for tracking the in vivo absorption, distribution, and metabolism of Erigeron-derived phenolic acids, particularly in neurological and cardiovascular disease models [1].
As a specialized γ-pyranone glycoside, Erigeside I is used by industrial procurement and QA teams to authenticate Erigeron breviscapus biomass, distinguishing it from adulterants or related Asteraceae species [3].